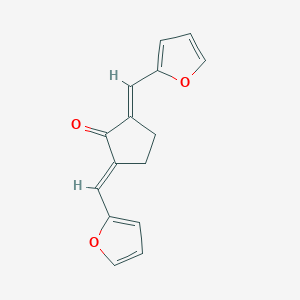

2,5-Difurfurylidenecyclopentanone

Description

Structure

3D Structure

Properties

CAS No. |

1026-78-4 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one |

InChI |

InChI=1S/C15H12O3/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ |

InChI Key |

UIVKNNAQRINTRE-WGDLNXRISA-N |

SMILES |

C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |

Isomeric SMILES |

C1/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |

Canonical SMILES |

C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Difurfurylidenecyclopentanone

Advanced Aldol (B89426) Condensation Approaches

The core of synthesizing 2,5-difurfurylidenecyclopentanone lies in the aldol condensation reaction. This process typically occurs in a stepwise manner, where one molecule of cyclopentanone (B42830) first reacts with a molecule of furfural (B47365) to form the mono-condensation product, 2-(furan-2-ylmethylene)cyclopentan-1-one. Subsequently, this intermediate reacts with a second molecule of furfural to yield the desired this compound. The efficiency and selectivity of this reaction are highly dependent on the chosen catalytic system.

Heterogeneously Catalyzed Systems for this compound Synthesis

Heterogeneous catalysts are favored in the synthesis of this compound due to their operational advantages, including straightforward recovery from the reaction mixture and enhanced stability. These solid catalysts can be broadly categorized into acidic, basic, and bifunctional systems, each influencing the reaction pathway and product distribution differently.

Acidic catalysts play a crucial role in promoting the aldol condensation of furfural and cyclopentanone. Solid acid catalysts, such as alumina (B75360) (Al₂O₃), have demonstrated notable catalytic performance in the synthesis of this compound. researchgate.net The acidic sites on the catalyst surface are believed to activate the carbonyl group of furfural, making it more susceptible to nucleophilic attack by the enol or enolate of cyclopentanone. While detailed mechanistic studies are ongoing, the effectiveness of acidic catalysts highlights their potential in facilitating this key C-C bond-forming reaction.

| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| Al₂O₃ | Furfural, Cyclopentanone | This compound | Good | Not specified | researchgate.net |

Base-catalyzed aldol condensation is a widely employed and effective method for the synthesis of this compound. The reaction is typically initiated by the deprotonation of the α-carbon of cyclopentanone by a basic catalyst, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone.

A variety of solid base catalysts have been investigated for this reaction, including metal oxides and hydrotalcites. Among these, potassium fluoride (B91410) supported on alumina (KF/γ-Al₂O₃) has emerged as a particularly efficient catalyst. researchgate.netrsc.org Studies have shown that the catalytic performance is significantly influenced by the loading of KF, the reaction temperature, and the solvent used. Under optimized conditions, KF/γ-Al₂O₃ can achieve a high yield of this compound. researchgate.netrsc.org Other solid bases such as CaO, MgO, Mg-Al hydrotalcite, and Co-Al hydrotalcite have also been explored, with their catalytic activity generally correlating with their base strength. researchgate.net

| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| KF/γ-Al₂O₃ (33% KF loading) | Furfural, Cyclopentanone | This compound | 95.4 | 333 K, 2 h | researchgate.netrsc.org |

| CaO | Furfural, Cyclopentanone | This compound | Lower than KF/γ-Al₂O₃ | 333 K, 2 h | researchgate.net |

| Mg-Al hydrotalcite | Furfural, Cyclopentanone | This compound | Lower than CaO | 333 K, 2 h | researchgate.net |

| NaOH/Tetrabutylammonium bromide | Furfural, Cyclopentanone | Not specified | Not specified | 303 K, 2 h | nih.gov |

Bifunctional catalysts, possessing both acidic and basic sites, have garnered significant attention as they can synergistically promote different steps of the aldol condensation reaction. The basic sites can facilitate the formation of the enolate from cyclopentanone, while the acidic sites can activate the carbonyl group of furfural. This cooperative action can lead to enhanced reaction rates and improved selectivity towards the desired product.

Sodium-doped hydroxyapatite (B223615) (Na-HAP) is an example of a solid acid-base bifunctional catalyst that has shown good catalytic performance in the synthesis of this compound. researchgate.net The presence of both acidic (phosphate groups) and basic (calcium and sodium ions) sites on the catalyst surface is thought to be beneficial for the condensation reaction. researchgate.net Another promising approach involves the use of layered double oxide/MCM-41 (LDO/MCM-41) composites, which offer tunable acid-base properties and have been shown to be effective in cyclopentanone aldol condensation.

| Catalyst | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| Na-HAP | Furfural, Cyclopentanone | This compound | Good | Not specified | researchgate.net |

| LDO/MCM-41 | Cyclopentanone (self-condensation) | C10 and C15 oxygenates | 93.4 (selectivity) | 150 °C | Not specified |

The use of solid-phase catalysts is a cornerstone of modern, sustainable chemical synthesis, and their application in the production of this compound is no exception. Solid catalysts, by their very nature, exist in a different phase from the reactants and products, which are typically in the liquid phase. This simplifies the separation process, often requiring only simple filtration, and allows for the recovery and reuse of the catalyst, thereby reducing waste and operational costs.

The catalysts discussed in the preceding sections, such as KF/γ-Al₂O₃, various metal oxides (CaO, MgO), hydrotalcites, and bifunctional materials like Na-HAP and LDO/MCM-41, are all examples of solid-phase catalysts. researchgate.netresearchgate.netmdpi.com Their effectiveness is determined by their chemical composition, surface area, pore size distribution, and the nature and strength of their acidic and/or basic sites. The ability to tune these properties allows for the rational design of catalysts with improved activity and selectivity for the synthesis of this compound.

Organocatalytic Strategies in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents an attractive alternative to metal-based catalytic systems. These catalysts are often more environmentally benign and less sensitive to air and moisture. In the context of aldol condensations, amine-based organocatalysts, such as proline and its derivatives, are well-established for their ability to promote C-C bond formation through enamine or iminium ion intermediates.

While the application of organocatalysis for the specific synthesis of this compound from furfural and cyclopentanone is not as extensively reported in the literature as heterogeneous catalysis, the underlying principles suggest its significant potential. For instance, a modified chitosan (B1678972) catalyst, which contains amino groups, has been shown to be effective in this reaction, hinting at the viability of amine-based catalysis. The amino groups of the chitosan can react with the carbonyl group of furfural to form an intermediate Schiff base, which can then promote the condensation reaction. Further research into the use of small molecule organocatalysts could open new avenues for the efficient and sustainable production of this compound.

Microwave-Assisted Synthesis Protocols for this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. nih.gov In the context of the Claisen-Schmidt condensation to produce this compound, microwave-assisted protocols offer a rapid and efficient alternative to traditional heating.

One reported method utilizes ammonium (B1175870) chloride as a catalyst under solvent-free conditions. researchgate.net In this procedure, cyclopentanone is reacted with furfuraldehyde in the presence of ammonium chloride under microwave irradiation. This approach has been demonstrated to be effective for the synthesis of various α,α'-bis(arylmethylene)cycloalkanones, including the furfural derivative. researchgate.net The reaction proceeds smoothly to afford the desired product in good yields. researchgate.net

The use of microwave technology in conjunction with a catalyst facilitates the rapid formation of the α,β-unsaturated ketone product. The conditions for the microwave-assisted synthesis of this compound are detailed in the table below.

Table 1: Microwave-Assisted Synthesis of this compound

| Reactants | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentanone, Furfuraldehyde | NH₄Cl | Solvent-free, Microwave irradiation | 82 | researchgate.net |

Solvent System Optimization in this compound Synthesis

The choice of solvent can significantly influence the outcome of the Claisen-Schmidt condensation, affecting reaction rates, yields, and the ease of product isolation. Optimization of the solvent system is therefore a critical aspect of developing an efficient synthesis for this compound.

A common and effective solvent system for this reaction is a mixture of water and ethanol (B145695). nih.gov In a typical procedure, sodium hydroxide (B78521) is dissolved in an aqueous ethanol solution, to which a mixture of cyclopentanone and furfural is added dropwise. The reaction is stirred at a controlled temperature (303 K) for a couple of hours. nih.gov This biphasic system facilitates the dissolution of both the organic reactants and the inorganic base, promoting the condensation reaction. Upon completion, the solid product precipitates from the reaction mixture and can be easily collected by filtration and purified by recrystallization from a suitable solvent like ethyl acetate. nih.gov

The solubility of this compound has been investigated in various solvents, which is crucial information for both the reaction and the subsequent purification steps. researchgate.net The compound's solubility behavior in different solvent systems can inform the selection of an optimal medium to maximize product precipitation and purity. researchgate.net

Table 2: Solvent System for the Synthesis of this compound

| Solvent System | Base | Temperature (K) | Reaction Time (h) | Notable Features | Reference |

|---|---|---|---|---|---|

| Water/Ethanol | NaOH | 303 | 2 | Product precipitates from the reaction mixture. | nih.gov |

| Ethyl Acetate | - | - | - | Used for recrystallization of the product. | nih.gov |

Alternative Synthetic Routes to this compound

In addition to conventional and microwave-assisted methods in solution, several alternative synthetic routes have been explored for the synthesis of this compound, with a focus on greener and more efficient processes. These routes often involve solvent-free conditions or the use of alternative catalysts.

One notable alternative is a solvent-free Claisen-Schmidt reaction employing a grinding technique. mdpi.com This mechanochemical approach involves grinding a mixture of cyclopentanone, an aromatic aldehyde (such as furfural), and a solid base like sodium hydroxide with a mortar and pestle. This method is remarkably fast, often reaching completion within minutes, and results in excellent yields of the corresponding α,α'-bis(substituted-benzylidene)cycloalkanones. mdpi.com The use of solid NaOH as a catalyst in a solvent-free environment represents a significant improvement in terms of environmental impact and operational simplicity. mdpi.com

Another innovative and solvent-free approach utilizes molecular iodine as a catalyst. core.ac.uk In this procedure, a mixture of the cycloalkanone and the aromatic aldehyde is heated in the presence of a catalytic amount of iodine. This method is also characterized by short reaction times and high yields under mild conditions. core.ac.uk The use of inexpensive and readily available iodine as a catalyst makes this an attractive alternative to traditional acid- or base-catalyzed methods, which can sometimes lead to side reactions. core.ac.uk These solvent-free methods avoid the use of potentially hazardous organic solvents and simplify the work-up procedure, as the product can often be isolated directly from the reaction mixture.

Reaction Mechanisms and Pathways of 2,5 Difurfurylidenecyclopentanone

Mechanistic Investigations of Aldol (B89426) Condensation Leading to 2,5-Difurfurylidenecyclopentanone

The primary route to synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, between two equivalents of furfural (B47365) and one equivalent of cyclopentanone (B42830). researchgate.net This reaction can be catalyzed by acids or, more commonly, bases. magritek.com The process is highly selective, and with a 2:1 molar ratio of furfural to cyclopentanone, yields of over 95 mol% can be achieved. researchgate.net

The efficiency of the aldol condensation to produce this compound is significantly influenced by the nature of the catalyst. While the reaction can proceed with either acid or base catalysts, research has shown that catalysts with both acidic and basic sites exhibit superior performance. This cooperative action, known as acid-base synergism, is beneficial for the aldol condensation reaction. osti.gov

Solid acid-base bifunctional catalysts are a particular focus of research for this synthesis. osti.gov For instance, catalysts like alumina (B75360) (Al₂O₃) and sodium-doped hydroxyapatite (B223615) (Na-HAP) have demonstrated good catalytic performance. osti.gov The design of solid catalysts with an appropriate ratio of acid-to-base sites is considered a key factor for optimizing the reaction. osti.gov The bifunctional nature of these catalysts allows for the activation of both the ketone and aldehyde, facilitating both the enolate formation and the carbonyl addition steps of the mechanism.

The table below summarizes various catalyst types and their effectiveness in the synthesis of 2,5-bis(2-furanylmethylene)cyclopentanone (F2Cp).

| Catalyst Type | Specific Catalyst Example | Key Finding | Reference |

|---|---|---|---|

| Base Catalyst | NaOH | Homogeneous catalyst providing high yields (>95%) in short reaction times. | uniovi.es |

| Solid Base Catalyst | Potassium fluoride (B91410) on Alumina (KF/Al₂O₃) | Demonstrated high catalytic efficiency among tested solid bases. | researchgate.net |

| Acid-Base Bifunctional | Mg-Zr or Mg-Al mixed oxides | Effective catalysts for aldol condensations of furfural. | uniovi.es |

| Acid-Base Bifunctional | Zirconium-doped Aluminum Phosphate (ZrAPO-5) | Provides suitable acidity and basicity, promoting the aldol condensation. | dtu.dk |

The formation of this compound via base-catalyzed aldol condensation is a stepwise process rooted in enolate chemistry. magritek.com The mechanism initiates with the abstraction of an α-hydrogen from cyclopentanone by a base. magritek.com The protons on the carbons adjacent to the carbonyl group are acidic, and their removal leads to the formation of a nucleophilic enolate ion. magritek.comresearchgate.net

This enolate then acts as the key nucleophile, attacking the electrophilic carbonyl carbon of a furfural molecule. The resulting intermediate alkoxide is protonated, typically by the solvent, to form an aldol addition product, 2-(hydroxy(furan-2-yl)methyl)cyclopentan-1-one. This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a conjugated system, yielding the α,β-unsaturated ketone, 2-(2-furanylmethylene)cyclopentanone.

The process does not stop here. The remaining α-hydrogen on the other side of the cyclopentanone is still acidic. A second deprotonation occurs at the C-5 position, forming a new enolate. This enolate then attacks a second molecule of furfural. A subsequent dehydration step yields the final, highly conjugated product, (2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one. uniovi.es Since the starting ketone, cyclopentanone, is symmetric, there are no issues of regioselectivity concerning which α-hydrogen is removed first. The reaction proceeds sequentially to give the 2,5-disubstituted product.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction pathways of the furfural-cyclopentanone condensation. dtu.dk These theoretical calculations help to elucidate the role of the catalyst and the interaction between the reactants at a molecular level.

Further Reactivity Pathways of this compound

The highly conjugated structure of this compound, featuring two exocyclic double bonds and two furan (B31954) rings, makes it a reactive monomer for polymerization reactions. uniovi.es Its polyene moiety is a promising candidate for creating thermosetting and thermoplastic resins. uniovi.es

This compound (DFCPN) can participate in addition copolymerization, particularly with comonomers like 4,4′-bismaleimidodiphenylmethane (BMI). uniovi.esresearchgate.net This reaction is a key mechanism for curing, transforming the monomers into a rigid, cross-linked thermosetting resin. uniovi.es

In this process, the growing polymer chains add across the reactive double bonds of the DFCPN molecule. uniovi.es Spectroscopic analysis of the cured resins indicates that a maleimide-rich addition copolymerization occurs. uniovi.es The resulting copolymers exhibit excellent thermal stability, with glass transition temperatures often exceeding 350 °C and 5% weight loss temperatures above 450 °C. uniovi.es These properties make them suitable for high-performance applications.

Alongside addition copolymerization, the Diels-Alder reaction is another crucial pathway for the curing of this compound, especially with maleimide-based compounds. uniovi.esresearchgate.net The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net

In this context, the furan rings within the DFCPN structure serve as the conjugated diene. uniovi.es The maleimide (B117702) group of the BMI comonomer acts as the dienophile. The reaction between the furan diene and the maleimide dienophile creates a stable cyclohexene-type adduct, forming a strong cross-link in the polymer network. uniovi.esresearchgate.net This reaction, often occurring at elevated temperatures, contributes significantly to the high thermal and mechanical performance of the final cured resin. uniovi.es

Advanced Structural Characterization and Spectroscopic Analysis of 2,5 Difurfurylidenecyclopentanone

Crystallographic Studies of 2,5-Difurfurylidenecyclopentanone

Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms within a crystalline solid. For this compound, these analyses reveal precise details about its molecular structure and how the molecules pack together to form a crystal.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. carleton.edu The analysis of this compound using this method has yielded crucial data on its crystal structure.

The compound crystallizes in the monoclinic space group P2₁/c. iucr.org The unit cell parameters have been determined at a temperature of 298 K as follows:

| Crystal Parameter | Value iucr.org |

| a | 5.9280 (9) Å |

| b | 8.5031 (13) Å |

| c | 23.280 (3) Å |

| β | 92.139 (3)° |

| V | 1172.6 (3) ų |

| Z | 4 |

These parameters define the fundamental repeating unit of the crystal lattice. The data collection for this analysis was performed using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation. iucr.org

Molecular Geometry and Conformation in the Crystalline State

In the crystalline state, the this compound molecule adopts an E-configuration around the central olefinic bonds. iucr.orgnih.gov A significant feature of its conformation is the near-coplanarity of the three five-membered rings. The dihedral angles between the central cyclopentanone (B42830) ring and the two furan (B31954) rings are 3.5(2)° and 9.7(2)°. iucr.orgresearchgate.net The angle between the two furan rings themselves is 7.2(2)°. iucr.orgresearchgate.net This planarity suggests a significant degree of electronic conjugation across the molecule. The bond lengths and angles within the molecule are within the normal ranges and are comparable to those observed in similar substituted cyclopentanone and cyclohexanone (B45756) compounds. nih.gov

Intermolecular Interactions within Crystal Packing

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C15—H15···O1 | 0.93 | 2.49 | 3.221 (4) | 136 |

| C4—H4A···O1 | 0.97 | 2.45 | 3.393 (3) | 165 |

These interactions create a network that holds the molecules together in a specific three-dimensional arrangement. The presence of such non-covalent interactions is crucial for understanding the physical properties of the crystalline material. rsc.orgmdpi.com

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy are essential tools for investigating the molecular structure and bonding within a compound. google.com These techniques probe the transitions between different energy levels of a molecule, providing a characteristic "fingerprint." libretexts.org

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. spectroscopyonline.com The resulting spectrum provides information about the functional groups present in the molecule. While specific, detailed IR spectral data for this compound is available in spectral databases, a comprehensive analysis in the primary literature is limited. nih.gov However, based on its structure, characteristic absorption bands can be predicted. For instance, a strong absorption band corresponding to the C=O stretching vibration of the cyclopentanone ring is expected, typically in the region of 1700-1720 cm⁻¹. Other significant bands would include those for C=C stretching of the furan rings and the exocyclic double bonds, as well as C-H stretching and bending vibrations.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. nih.gov It relies on the inelastic scattering of monochromatic light. For molecules like this compound, which possess a center of inversion or near-centrosymmetric structure in certain conformations, some vibrational modes may be Raman-active but IR-inactive, and vice versa. Studies on similar dithienylethene switches have shown that the C=C stretching vibrations in the 1400–1650 cm⁻¹ region are particularly prominent in their Raman spectra. rug.nl For this compound, strong Raman signals would be expected for the symmetric stretching vibrations of the conjugated π-system. Detailed experimental Raman spectra would be necessary to fully assign the vibrational modes and to gain further insight into the molecular structure and symmetry. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum. msu.edu The extended π-electron system and non-bonding valence-shell electron pairs in this compound make it a suitable candidate for UV-Vis analysis. msu.edu The absorption of UV or visible light by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is characterized by a significant absorption maximum (λmax), which provides insights into the electronic transitions within the molecule. The position and intensity of this peak are influenced by the extent of conjugation. In a study involving the oxidation of 5-(Hydroxymethyl)furfural (HMF) to 2,5-Furandicarboxylic acid (FDCA), UV-Vis spectroscopy was utilized to monitor the reaction, revealing the sequential conversion of related furan-based molecules. researchgate.net While specific λmax values for this compound were not detailed in the provided search results, the technique's applicability for such conjugated systems is well-established. researchgate.net

The electronic transitions responsible for the absorption are typically π → π* and n → π* transitions. The highly conjugated system of alternating double and single bonds in this compound results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths.

Table 1: Illustrative UV-Vis Spectroscopic Data for Conjugated Systems

| Compound Type | Typical λmax (nm) | Electronic Transition |

| Conjugated Diene | ~217 | π → π |

| Conjugated Enone | ~220-250 | π → π |

| Extended Conjugated System | >300 | π → π* |

Note: This table provides general ranges for illustrative purposes. Actual values for this compound would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C). encyclopedia.pubnih.gov

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, certain protons are chemically equivalent, simplifying the spectrum. chegg.com The protons of the furan rings and the vinyl protons exhibit signals in the aromatic region (typically 6.5-8.0 ppm), while the protons of the cyclopentanone ring appear at a higher field. chegg.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the cyclopentanone ring typically appears at a low field (downfield), while the sp² hybridized carbons of the furan rings and the double bonds also show characteristic shifts.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Furan Ring Protons | 6.50 - 7.54 | m |

| Vinyl Protons | ~7.31 | s |

| Cyclopentanone Protons | ~3.02 | s |

Source: Based on data from a solved NMR problem. chegg.com Note that 'm' denotes a multiplet and 's' denotes a singlet. The exact coupling constants were not provided in the search result.

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~188 |

| C of Furan Rings | 110 - 153 |

| C of Double Bonds | 120 - 140 |

| CH₂ of Cyclopentanone | ~26 |

Note: The specific assignments for each carbon atom would require detailed 2D NMR experiments like HSQC and HMBC for confirmation. mdpi.com The provided values are typical ranges for similar structures.

Mass Spectrometric Techniques for Structural Elucidation of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. msu.edu It provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. libretexts.org

For this compound (C₁₅H₁₂O₃), the molecular ion peak (M⁺·) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 240.25 g/mol . nih.govnih.gov The fragmentation of the molecular ion provides a unique fingerprint that can be used to identify the compound.

The fragmentation pattern arises from the cleavage of the molecular ion into smaller, charged fragments and neutral radicals. libretexts.org The stability of the resulting fragments often dictates the most prominent peaks in the mass spectrum. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.org For this compound, cleavage at the bonds adjacent to the carbonyl group and fragmentation of the furan rings are expected. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. For instance, a fragment corresponding to the loss of a furfurylidene group could be observed.

Table 4: Predicted Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺· | C₁₅H₁₂O₃⁺· | 240 |

| [M - H]⁺ | C₁₅H₁₁O₃⁺ | 239 |

| [M - CO]⁺· | C₁₄H₁₂O₂⁺· | 212 |

| [M - C₄H₃O]⁺ | C₁₁H₉O₂⁺ | 173 |

| [C₅H₅O]⁺ | Furfuryl cation | 81 |

Note: This table presents plausible fragmentation patterns. The actual mass spectrum would need to be experimentally determined to confirm the relative abundances of these and other fragments.

In a study on related bismaleimide (B1667444) resins, field desorption mass spectrometry (FD-MS) was used to analyze reaction products, demonstrating the utility of mass spectrometric techniques in characterizing complex molecules derived from furfural (B47365). researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies on 2,5 Difurfurylidenecyclopentanone

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of electrons and nuclei within a molecule, explaining its structure and reactivity.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling the electron density. youtube.com It is a popular choice for its balance of accuracy and computational cost. stackexchange.com DFT calculations have been employed to investigate various aspects of DFCPN.

Studies have utilized DFT to correlate experimental findings with theoretical models, particularly in terms of structural conformation and infrared (IR) vibrational modes. researchgate.net The application of DFT, often in conjunction with a basis set like B3LYP/6-311g++(d,p), allows for the analysis of the molecule's reactivity and spectral characteristics. researchgate.net While DFT is a powerful tool, it's important to recognize that its accuracy depends on the chosen functional, and certain approximations can lead to inaccuracies, particularly in describing long-range interactions or systems with strong electron correlation. stackexchange.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and symmetry of these orbitals are crucial in predicting the feasibility and outcome of a chemical reaction. wikipedia.org

For DFCPN, FMO analysis helps in understanding its reactivity in various chemical processes. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. researchgate.net In the context of cycloaddition reactions, such as the Diels-Alder reaction, FMO theory can predict whether the reaction is thermally or photochemically allowed and can explain the observed stereoselectivity. wikipedia.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule by solving Newton's equations of motion for its atoms over time. wustl.edu This allows for the exploration of the conformational landscape and the study of time-dependent properties. MD simulations can be used to investigate the structural stability of DFCPN and its complexes. nih.gov

For a molecule like DFCPN, which has rotatable bonds, conformational analysis is crucial. lookchem.com The molecule can exist in different spatial arrangements, and MD simulations can help identify the most stable conformers and the energy barriers between them. The planarity of the molecule is a significant aspect of its conformation. X-ray crystallography has shown that the three five-membered rings (one cyclopentanone (B42830) and two furan (B31954) rings) in DFCPN are nearly coplanar. nih.gov The dihedral angles between the cyclopentanone ring and the furan rings are small, indicating a relatively flat structure. nih.gov

Theoretical Investigations of Reactivity and Selectivity

Theoretical methods are extensively used to predict the reactivity and selectivity of chemical reactions involving DFCPN. For instance, the aldol (B89426) condensation of furfural (B47365) with cyclopentanone to produce DFCPN is a highly selective reaction, and theoretical studies can help understand the underlying factors governing this selectivity. researchgate.net

Computational approaches, such as DFT, can be used to model the reaction pathways and transition states, providing insights into the reaction mechanism. By calculating the activation energies for different possible reaction channels, one can predict the most likely product. These theoretical predictions can then be compared with experimental results to validate the computational model.

Electronic Structure and Bonding Analysis

The electronic structure of DFCPN, characterized by its arrangement of electrons in molecular orbitals, dictates its chemical and physical properties. The molecule possesses a conjugated system of pi electrons extending over the furan rings and the cyclopentanone core. researchgate.net This extended conjugation is responsible for its ability to absorb light in the UV-visible region.

Analysis of the molecular orbitals, particularly the HOMO and LUMO, reveals the distribution of electron density. The HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This information is vital for understanding the molecule's behavior in chemical reactions. For example, in a reaction with an electrophile, the attack is likely to occur at the position with the highest HOMO density.

Thermochemical and Thermodynamic Parameters from Computational Models

Computational models can provide valuable data on the thermochemical and thermodynamic properties of DFCPN. These parameters are essential for understanding the stability of the molecule and the energetics of its reactions.

Properties such as the heat of formation, Gibbs free energy, and enthalpy can be calculated using various computational methods. researchgate.net For example, the Gibbs free energy of formation can indicate the spontaneity of the synthesis of DFCPN. researchgate.net Additionally, calculated properties like vapor pressure and boiling point can be compared with experimental data where available. lookchem.com

Table of Calculated Thermochemical and Physicochemical Properties for 2,5-Difurfurylidenecyclopentanone

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₃ nih.gov |

| Molecular Weight | 240.25 g/mol nih.gov |

| Exact Mass | 240.078644241 Da lookchem.com |

| Density | 1.289 g/cm³ lookchem.com |

| Boiling Point | 416.9 °C at 760 mmHg lookchem.com |

| Flash Point | 201.2 °C lookchem.com |

| Vapor Pressure | 3.69E-07 mmHg at 25°C lookchem.com |

| XLogP3 | 2.7 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

| Complexity | 359 lookchem.com |

Research on Derivatives and Analogues of 2,5 Difurfurylidenecyclopentanone

Synthesis of Related Furan-Containing Cyclopentanone (B42830) Derivatives

The synthesis of furan-containing cyclopentanone derivatives often originates from biomass-derived compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov A common method for creating these derivatives is through an aldol (B89426) condensation reaction. This process involves reacting furfural or its derivatives with cyclopentanone. rsc.org

For instance, the aldol condensation of furfural with cyclopentanone can yield both 2-furfurylidenecyclopentanone (FCp) and 2,5-difurfurylidenecyclopentanone (F₂Cp), with F₂Cp being the product of a further condensation reaction between FCp and another furfural molecule. rsc.org To optimize the yield of these derivatives, various catalytic systems have been investigated. Solid base catalysts, such as KF/γ-Al₂O₃, have been shown to be highly effective, achieving a 95.4% yield of F₂Cp at 60°C within 2 hours. researchgate.net

Another approach to synthesizing related derivatives involves the hydrogenation and rearrangement of furfural. This can produce cyclopentanone itself, which can then be used as a building block. rsc.org Catalysts like Cu-Ni-Al have demonstrated high yields of cyclopentanone from furfural, up to 95.8%. rsc.org

The synthesis of jasmonoides, a class of fragrant compounds, also involves furan-containing cyclopentanone derivatives. One method starts with 5-methylfuraldehyde, which undergoes a Grignard reaction followed by rearrangement to form a cyclopentanone derivative. mdpi.com

Below is a table summarizing various synthetic methods for furan-containing cyclopentanone derivatives:

| Product | Reactants | Catalyst/Reagents | Key Conditions | Yield | Reference |

| This compound (F₂Cp) | Furfural, Cyclopentanone | KF/γ-Al₂O₃ | 60°C, 2 hours | 95.4% | researchgate.net |

| Cyclopentanone | Furfural | Cu-Ni-Al hydrotalcite-based catalysts | Not specified | 95.8% | rsc.org |

| Cyclopentanone | Furfural | Ni-Cu bimetallic catalysts | Not specified | 62% | rsc.org |

| Jasmone/Dihydrojasmone | 5-Methylfuraldehyde, Alkyl magnesium halide | Grignard reaction conditions | Not specified | Not specified | mdpi.com |

Comparative Studies with Dicinnamylidene Cyclopentanone and Other Analogues

Comparative studies between this compound (DFCPN) and its analogues, particularly dicinnamylidene cyclopentanone (DCCPN), provide valuable insights into how structural differences influence their properties. Both DFCPN and DCCPN can be synthesized via aldol condensation reactions, using cyclopentanone with furfural and cinnamaldehyde, respectively. researchgate.net

These compounds, possessing highly reactive conjugated polyene structures, have been investigated as potential comonomers for curing with 4,4′-bismaleimidodiphenylmethane (BMI). researchgate.net The resulting thermosetting resins (DFCPN-BMI and DCCPN-BMI) exhibit different properties based on the starting analogue.

A key difference lies in the aromatic rings of the molecules. DFCPN contains furan (B31954) rings, while DCCPN features benzene (B151609) rings derived from cinnamaldehyde. This structural variance affects the planarity and electronic properties of the molecules, which in turn influences their reactivity and the characteristics of the resulting polymers.

Structure-Reactivity Relationship Studies of this compound Analogues

The structure of this compound and its analogues plays a crucial role in their chemical reactivity. The molecule (C₁₅H₁₂O₃) consists of a central cyclopentanone ring flanked by two furan rings. nih.govnih.gov The entire structure is nearly coplanar, with very small dihedral angles between the cyclopentanone ring and the furan rings (3.5° and 9.7°). nih.gov This planarity is a key feature of its conjugated system.

The reactivity of these compounds is largely attributed to the exocyclic double bonds, which are in an E-configuration. nih.gov These conjugated systems are susceptible to various addition reactions. For example, the highly reactive conjugated polyene moieties in DFCPN make it a promising candidate for use in polymerization reactions, such as Diels-Alder reactions. researchgate.net

Studies on related bis(arylmethylidene)cycloalkanones have shown that they are valuable building blocks for synthesizing biologically active heterocyclic compounds. nih.gov The specific nature of the aryl group (in this case, furan) influences the electronic properties of the entire conjugated system, thereby affecting its reactivity in such syntheses. The presence of the furan rings, with their specific electronic characteristics compared to simple phenyl rings, can alter the reaction pathways and the properties of the final products.

The table below outlines the key structural features of this compound:

| Structural Feature | Description | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | nih.gov |

| Molecular Weight | 240.25 g/mol | nih.gov |

| Configuration | Adopts an E-configuration about the central olefinic bonds. | nih.gov |

| Planarity | The three five-membered rings are nearly coplanar. | nih.gov |

| Dihedral Angles | Cyclopentanone ring to furan rings: 3.5 (2)° and 9.7 (2)°. Between the two furan rings: 7.2 (2)°. | nih.gov |

Advanced Applications in Materials Science and Polymer Chemistry Research

2,5-Difurfurylidenecyclopentanone as a Monomer in Polymer Synthesis

This compound (DFCPN) serves as a valuable monomer in the synthesis of advanced polymers. sigmaaldrich.com Its molecular structure, featuring furan (B31954) rings and a central cyclopentanone (B42830) core, allows it to undergo various polymerization reactions. nih.gov The compound is typically synthesized via an aldol (B89426) condensation reaction between cyclopentanone and furfural (B47365), both of which can be sourced from renewable biomass. nii.ac.jpresearchgate.net The presence of highly reactive conjugated double bonds in DFCPN makes it an excellent comonomer for addition copolymerization and Diels-Alder reactions, particularly in the development of high-performance thermosetting resins. researchgate.netresearchgate.net

A significant area of research involves the copolymerization of DFCPN with bismaleimides (BMI), such as 4,4′-bismaleimidodiphenylmethane. researchgate.net This process typically involves prepolymerizing the monomers at elevated temperatures, followed by compression molding to cure the resin. researchgate.net Spectroscopic analysis reveals that a maleimide-rich addition copolymerization occurs between the electron-deficient maleimide (B117702) group of BMI and the electron-rich furan ring or the exocyclic double bond of DFCPN. nii.ac.jpresearchgate.net

The properties of the resulting copolymers are highly dependent on the molar ratio of the monomers. Research has shown that increasing the BMI content in the copolymer leads to higher glass transition temperatures (Tg) and improved thermal stability. nii.ac.jpresearchgate.net For instance, all cured DFCPN-BMI resins have demonstrated glass transition temperatures exceeding 350°C and 5% weight loss temperatures above 450°C. nii.ac.jpresearchgate.net The DFCPN-BMI copolymer with a 1/1 molar ratio, in particular, has been noted for its exceptional flexural properties and heat resistance. nii.ac.jpresearchgate.net

| Monomer System (Molar Ratio) | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Flexural Strength | Reference |

|---|---|---|---|---|

| DFCPN–BMI (1/1) | 379.2°C | >450°C | Excellent | nii.ac.jpresearchgate.netresearchgate.net |

| DFCPN–BMI (Varied Ratios) | >350°C | >450°C | Higher than DCCPN-BMI | nii.ac.jp |

Thermosetting resins are polymers that, once cured, become irreversibly rigid and cannot be remelted. prepregs.com The use of DFCPN as a comonomer with BMI leads to the creation of high-performance, bio-based thermosetting resins. nii.ac.jpresearchgate.net These materials are notable for their cross-linked molecular structure, which imparts excellent thermal stability, hardness, and rigidity. prepregs.com

The thermosets derived from DFCPN are synthesized through a curing process where the monomers react to form a permanent polymer network. nii.ac.jpresearchgate.net The resulting materials exhibit superior properties compared to some other bio-based thermosets. For example, the glass transition temperature of a DFCPN-BMI 1/1 resin (379.2°C) is significantly higher than that of thermosets made from tung oil and BMI. researchgate.net These characteristics make DFCPN-based thermosets strong candidates for applications requiring high thermal and mechanical performance. researchgate.netgoogle.com

Thermoplastic resins soften when heated and can be remolded, a key difference from thermosets. lomont.com While DFCPN is primarily utilized in creating thermosetting polymers, the field of polymer science often explores blending thermosets with thermoplastics to enhance properties like fracture toughness. mdpi.com However, current research literature does not extensively cover the direct use of this compound as a primary monomer for the synthesis of thermoplastic resins. Its highly reactive nature, which is advantageous for forming the cross-linked networks of thermosets, makes controlled linear chain growth required for thermoplastics more challenging. researchgate.netsigmaaldrich.com

Integration of this compound in Composite Materials Development

Composite materials, which consist of a matrix material reinforced with fibers or particles, are crucial in various industries for their high strength-to-weight ratio. researchgate.netmdpi.com The high-performance thermosetting resins produced from this compound and bismaleimides are promising as matrix materials in advanced polymer composites. researchgate.netresearchgate.net The excellent thermal stability and mechanical strength of the DFCPN-BMI resin system provide a robust matrix that can effectively transfer load to the reinforcing phase. nii.ac.jpmdpi.com These bio-based resins offer a sustainable alternative to conventional petroleum-based matrices in the development of high-performance composite materials for demanding applications. researchgate.netresearchgate.net

Engineering of Materials with Tailored Properties from this compound Precursors

A key advantage of using DFCPN in polymer synthesis is the ability to engineer materials with specific, tailored properties. By adjusting the molar ratio of DFCPN to its comonomer, such as BMI, researchers can fine-tune the characteristics of the final polymer. nii.ac.jp

For example, studies have demonstrated that the thermal and mechanical properties of DFCPN-BMI thermosets can be systematically controlled:

Thermal Stability : The glass transition temperature (Tg) and the 5% weight loss temperature (Td5) of the cured resins increase as the proportion of BMI increases. nii.ac.jpresearchgate.net This allows for the creation of materials designed to withstand specific high-temperature environments.

Mechanical Strength : The flexural strength of the resulting polymer can also be manipulated. nii.ac.jp The DFCPN-BMI system with a 1/1 molar ratio was found to exhibit particularly excellent flexural properties, indicating an optimal balance between the components for mechanical performance. nii.ac.jpresearchgate.net

This ability to customize properties through precise control of precursor ratios is a critical aspect of modern materials engineering, enabling the development of advanced materials for specialized applications.

Future Research Directions and Emerging Trends for 2,5 Difurfurylidenecyclopentanone

Novel Catalytic Systems for Sustainable Production of 2,5-Difurfurylidenecyclopentanone

The commercial viability of this compound is intrinsically linked to the development of efficient, sustainable, and cost-effective production methods. The primary synthesis route involves the base-catalyzed aldol (B89426) condensation of furfural (B47365) with cyclopentanone (B42830). researchgate.net Future research is focused on moving beyond traditional homogeneous catalysts to more sustainable heterogeneous and organocatalytic systems.

A key area of investigation is the use of solid-base catalysts, which offer advantages in terms of separation, reusability, and process simplification. Studies have shown that potassium fluoride (B91410) impregnated on alumina (B75360) is a highly effective catalyst for this transformation. researchgate.net The aldol condensation of furfural and cyclopentanone is highly selective, and with a low concentration of base and a 2:1 molar ratio of the reactants, it can achieve a yield of over 95 mol% for 2,5-bis(2-furylmethylidene)cyclopentan-1-one (F2C). researchgate.net

Organocatalysis presents another promising frontier. The use of catalysts like trityl chloride, which can generate a carbocationic system in situ, has been shown to efficiently catalyze cross-aldol condensation reactions. academie-sciences.fr This method offers a clean reaction profile, high yields, and often solvent-free conditions, aligning well with the principles of green chemistry. academie-sciences.fr

The table below summarizes some catalytic systems investigated for the synthesis of α,α′-bis(arylidene)cycloalkanones, including the precursor for DFCPN.

| Catalyst System | Reactants | Conditions | Key Findings |

| Potassium Fluoride on Alumina | Furfural, Cyclopentanone | Solid-base catalyst | High catalytic efficiency observed. researchgate.net |

| Low-Concentration Base | Furfural, Cyclopentanone | Molar ratio 2:1, 40–100 °C | Highly selective, >95 mol% yield of F2C. researchgate.net |

| Tetrabutylammonium bromide / NaOH | Furaldehyde, Cyclopentanone | Water/ethanol (B145695), 303 K, 2h | Effective for synthesis and crystallization. nih.gov |

| Trityl Chloride (Ph3CCl) | Cycloalkanones, Aldehydes | 110 °C, Solvent-free | Efficient, high yields, general applicability. academie-sciences.fr |

Future work will likely focus on designing catalysts with enhanced stability, higher turnover numbers, and tolerance to impurities often found in biomass-derived feedstocks. The development of bifunctional catalysts that can facilitate both the production of precursors (e.g., furfural from xylose) and the subsequent condensation reaction in a one-pot process is also a significant long-term goal.

Expanded Applications in Advanced Functional Materials

The highly conjugated polyene structure of this compound makes it an attractive building block for advanced functional materials, particularly high-performance polymers. researchgate.netresearchgate.net Its furan (B31954) rings and exocyclic double bonds are reactive sites for various polymerization reactions, including Diels-Alder reactions and addition copolymerization. researchgate.net

A significant emerging application is its use as a comonomer with bismaleimides (BMI) to create novel thermosetting resins. researchgate.net These DFCPN/BMI resins are being explored for applications in high-temperature composites, potentially offering a renewable alternative to petroleum-based matrices in the aerospace and electronics industries. researchgate.netresearchgate.net The reaction involves the prepolymerization of DFCPN and 4,4′-bismaleimidodiphenylmethane (BMI) followed by compression molding at high temperatures. researchgate.net

The inherent properties of the furan moiety also suggest potential for other advanced materials. For instance, related furan-based compounds like 2,5-diformylfuran (DFF) are utilized in the synthesis of blue-emitting fluorescent materials and specialized polymers. mdpi.com This suggests that DFCPN could be a candidate for developing novel optoelectronic materials, sensors, or self-healing polymers through reversible Diels-Alder chemistry.

| Potential Application Area | Monomers / Components | Polymerization / Curing | Key Properties / Advantages |

| Thermosetting Resins | DFCPN, 4,4′-bismaleimidodiphenylmethane (BMI) | Addition copolymerization, Diels-Alder reaction | High thermal stability, potential for renewable content. researchgate.net |

| High-Temperature Composites | DFCPN/BMI resin (matrix), Carbon Fibers (reinforcement) | Compression molding | Alternative to petroleum-based high char yield matrices. researchgate.netresearchgate.net |

| Functional Polymers | DFCPN, other monomers | Various (e.g., Reversible Diels-Alder) | Potential for self-healing materials, fluorescent properties. mdpi.com |

Future research will likely focus on tailoring the properties of DFCPN-based polymers by copolymerizing it with various monomers, investigating the kinetics and mechanisms of these polymerization reactions, and characterizing the resulting materials' thermal, mechanical, and electronic properties.

Synergistic Experimental and Computational Research Approaches

To accelerate the development and application of this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling is crucial. Detailed experimental data provides the foundation for building accurate and predictive computational models.

Experimental studies have precisely determined the molecular and crystal structure of DFCPN. nih.gov X-ray diffraction data reveals that the molecule is nearly coplanar, with specific dihedral angles between the cyclopentanone and furan rings. nih.gov This structural information is invaluable for computational chemists to create accurate molecular models for simulations.

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Crystal System | Monoclinic |

| a | 5.9280 (9) Å |

| b | 8.5031 (13) Å |

| c | 23.280 (3) Å |

| β | 92.139 (3)° |

| Dihedral Angle (Cyclopentanone-Furan 1) | 3.5 (2)° |

| Dihedral Angle (Cyclopentanone-Furan 2) | 9.7 (2)° |

Computational methods, such as Molecular Dynamics (MD) simulations and reactive force field (ReaxFF) calculations, can then be employed to predict the properties of materials derived from DFCPN. researchgate.net For example, simulations can be used to model the complex crosslinking reactions that occur during the curing of DFCPN/BMI resins, helping to understand the resulting network structure and predict mechanical properties like Young's modulus. researchgate.net Furthermore, thermodynamic parameters, such as the enthalpy of dissolution, which have been determined experimentally, can be used to validate and refine computational models of DFCPN's behavior in different solvent systems. researchgate.net

This integrated approach allows for a more efficient exploration of new material formulations and a deeper understanding of structure-property relationships, ultimately guiding experimental efforts toward the most promising outcomes.

Integration within Biomass Valorization Strategies

A major trend in sustainable chemistry is the concept of biomass valorization, which aims to convert every component of biomass into valuable products. This compound is well-positioned within this strategy as it is synthesized from furfural and cyclopentanone, both of which can be derived from the hemicellulose fraction of lignocellulosic biomass. researchgate.nettesisenred.net

The synthesis of DFCPN is a key example of a "carbon-increasing" strategy, where smaller biomass-derived platform molecules are combined to create larger, more energy-dense compounds. tesisenred.net Specifically, the aldol condensation of furfural (a C5 compound) with cyclopentanone (a C5 compound, which can be formed from furfural) leads to a C15 molecule. researchgate.net This C15 ketone is a direct precursor to high-performance biofuels. Through subsequent hydrogenation/hydrodeoxygenation, DFCPN can be converted into renewable diesel or jet fuel, addressing the critical need for sustainable transportation fuels. researchgate.net

The integration of DFCPN production into a biorefinery model offers several advantages:

Feedstock Utilization: It provides a valuable outlet for furfural, one of the primary platform chemicals produced from lignocellulose. mdpi.com

Product Diversification: A biorefinery producing furfural could diversify its product portfolio to include not only biofuels but also the advanced functional materials discussed previously.

Circular Economy: It contributes to a more circular economy by transforming renewable raw materials into high-value, sustainable products. forestdeclaration.org

Future research will focus on optimizing the entire value chain, from the catalytic conversion of raw biomass into furfural and cyclopentanone to the efficient synthesis and subsequent upgrading of DFCPN into fuels and materials. This includes process intensification, such as developing continuous-flow reactors and integrating separation steps to create an economically viable and environmentally sound biorefinery process. nso-journal.org

Q & A

Q. What is the standard synthetic route for 2,5-difurfurylidenecyclopentanone, and how is the product characterized?

The compound is synthesized via an Aldol condensation reaction between furfural and cyclopentanone in the presence of sodium hydroxide as a base catalyst. A typical protocol involves mixing equimolar amounts of furfural (32 g, 0.33 mol) and cyclopentanone (28 g, 0.33 mol) in diethyl ether (150 mL) with 0.1 M NaOH (300 mL) under cooling. The reaction is exothermic, and the product precipitates as yellow crystals within 30–45 minutes. Characterization includes:

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:

- Crystal system : Monoclinic, space group P2₁/c.

- Unit cell dimensions : a = 5.9280 Å, b = 8.5031 Å, c = 23.280 Å, β = 92.139°.

- Refinement software : SHELXL (R factor = 0.050, wR = 0.129) for small-molecule refinement . Data collection typically uses a Bruker SMART CCD area detector with graphite-monochromated radiation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Confirms the E-configuration of olefinic bonds and cyclopentanone ring geometry.

- IR : Identifies carbonyl and conjugated C=C stretches.

- SC-XRD : Resolves molecular conformation and crystallographic packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound?

Stereoselectivity depends on solvent polarity, base strength, and temperature. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce crystal purity.

- Catalyst screening : Alternatives to NaOH (e.g., KOH or organocatalysts) could influence yield and byproduct formation.

- Temperature control : Lower temperatures (0–5°C) may favor kinetic control, reducing side reactions .

Q. What intermolecular interactions govern the crystallographic packing of this compound?

Weak C–H···O hydrogen bonds (Table 1 in ) between the carbonyl oxygen and furan ring protons stabilize the crystal lattice. The cyclopentanone and furan rings are nearly coplanar, facilitating π-π stacking and contributing to the monoclinic symmetry .

Q. How does this compound contribute to the development of bio-based thermosetting resins?

The compound acts as a crosslinking agent in bismaleimide resins via thiol-maleimide "click" chemistry. Its conjugated system enhances thermal stability (decomposition temperatures >300°C) and mechanical properties in polymers. Applications include high-performance composites requiring resistance to thermal degradation .

Q. Are there contradictions in reported spectral or crystallographic data for this compound?

Discrepancies may arise in:

- Bond lengths : Slight variations in C=O (1.21–1.23 Å) and C=C (1.34–1.36 Å) distances across studies due to refinement methodologies.

- Hydrogen bonding : Differences in C–H···O interaction geometries depending on data resolution (e.g., high-resolution vs. twinned crystals) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- HOMO-LUMO gaps (~3.2 eV) for assessing reactivity.

- Charge distribution on carbonyl and furan moieties to guide derivatization strategies. Validation against experimental SC-XRD data is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.